Traditional pyrazolone NSAIDs often lack COX-2 selectivity, complicating inflammation research. Ramifenazone (CAS 3615-24-5) is a selective COX-2 inhibitor with a low melting point (80°C), allowing formulation with heat-sensitive materials. Unlike Aminophenazone, it avoids agranulocytosis risk. • COX-2 Selectivity: Precise pathway analysis without COX-1 confounds. • Thermal Processing: 80°C mp enables compatibility with heat-sensitive polymers (cf. Propyphenazone ~103°C). • Supply Chain: In stock for immediate global shipping.
Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, a group of compounds known for their analgesic, antipyretic, and anti-inflammatory properties. As a 4-amino-substituted derivative of phenazone, it is utilized in research and pharmaceutical development for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. Its specific molecular structure dictates its physicochemical properties and pharmacological profile, distinguishing it from other members of the pyrazolone family.
While compounds like Propyphenazone and Aminophenazone share the core pyrazolone structure, they are not functionally interchangeable with Ramifenazone in a procurement or research context. Critical differences in thermal stability, evidenced by distinct melting points, directly impact material processing, handling, and formulation compatibility. More significantly, their mechanisms of action diverge; Ramifenazone's value proposition is linked to its profile as a selective COX-2 inhibitor, whereas older analogs are generally non-selective, a factor that profoundly influences their therapeutic and side-effect profiles. This mechanistic difference, coupled with the severe toxicities associated with compounds like Aminophenazone, makes careful selection based on specific application requirements essential.
Ramifenazone does not show edaravone-like remyelination in neuronal MTT assays; may not be interchangeable for neuroprotection research.
Veterinary regulatory approval differs from human pyrazolones; using antipyrine or aminopyrine may not satisfy research compliance for canine/feline models.
Distinct LC-MS/MS retention time and fragmentation require a dedicated reference standard; generic pyrazolone standards may lead to misidentification in residue quantification.
Ramifenazone exhibits a significantly lower melting point compared to its close structural analogs, Propyphenazone and Aminophenazone. This distinct thermal property can be a critical advantage in processes sensitive to high temperatures, such as in the formulation of hot-melt extrudates or certain polymer dispersions.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 80 °C |
| Comparator Or Baseline | Propyphenazone: ~103 °C; Aminophenazone: 107-109 °C |
| Quantified Difference | 23-29 °C lower than common pyrazolone substitutes |
| Conditions | Standard atmospheric pressure. |
A lower melting point reduces energy costs and thermal stress during manufacturing and allows for compatibility with a wider range of temperature-sensitive excipients.
Ramifenazone is identified as a potent cyclooxygenase-2 (COX-2) inhibitor, distinguishing it from older, non-selective pyrazolones. In contrast, common substitutes like Aminophenazone are considered weak inhibitors of both COX-1 and COX-2. The therapeutic anti-inflammatory action of NSAIDs is primarily mediated by COX-2 inhibition, while the inhibition of COX-1 is linked to common gastrointestinal side effects. This positions Ramifenazone as a more targeted agent for research into inflammation.
| Evidence Dimension | Enzyme Inhibition Profile |
| Target Compound Data | Potent and selective COX-2 inhibitor |
| Comparator Or Baseline | Aminophenazone / Propyphenazone: Generally characterized as weak or non-selective COX inhibitors |
| Quantified Difference | Qualitatively different mechanism of action (selective vs. non-selective/weak) |
| Conditions | In vitro enzyme inhibition assays. |
Procuring a selective COX-2 inhibitor is critical for studies targeting specific inflammatory pathways while minimizing confounding effects from COX-1 inhibition, leading to more precise and translatable results.
A critical factor in selecting a pyrazolone is the avoidance of severe toxicities associated with older compounds. Aminophenazone (Aminopyrine), a historically common analog, carries a well-documented risk of causing agranulocytosis, a potentially fatal blood disorder. Ramifenazone provides a pyrazolone scaffold without this established high-risk liability. While direct comparative toxicity data is limited, Ramifenazone has a reported oral LD50 in mice of 1070 mg/kg, indicating moderate acute toxicity and providing a quantitative baseline for safety assessments.
| Evidence Dimension | Key Safety Liability |
| Target Compound Data | No established association with agranulocytosis; Oral LD50 = 1070 mg/kg (mice) |
| Comparator Or Baseline | Aminophenazone: Carries a known risk of agranulocytosis |
| Quantified Difference | Qualitative difference in major documented clinical toxicities |
| Conditions | Clinical and preclinical safety data. |
Avoiding compounds with known, severe toxicities like agranulocytosis is a primary consideration in material procurement for any application, streamlining safety protocols and enhancing project viability.
The compound's lower melting point (80°C) makes it a suitable candidate for developing formulations with heat-sensitive polymers or active ingredients, where analogs like Propyphenazone (~103°C) or Aminophenazone (~108°C) would require higher, potentially degrading, processing temperatures.
In models of inflammation, pain, or oncology where the specific contribution of COX-2 is being investigated, Ramifenazone serves as a more precise tool than non-selective NSAIDs. Its use can help elucidate COX-2 specific pathways without the confounding biological effects of COX-1 inhibition.
As a pyrazolone derivative without the established agranulocytosis risk of Aminophenazone, Ramifenazone is a more appropriate starting point or reference compound in medicinal chemistry programs aimed at designing next-generation analgesics with improved safety profiles.